molecular formula C27H21N5O7 B2752226 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894931-01-2

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2752226
CAS RN: 894931-01-2
M. Wt: 527.493
InChI Key: FULLBXAKZGJCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H21N5O7 and its molecular weight is 527.493. The purity is usually 95%.
BenchChem offers high-quality 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H1-antihistaminic Agents

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. One compound emerged as highly potent, suggesting the potential for these molecules to serve as a new class of H1-antihistaminic agents with minimal sedation effects compared to chlorpheniramine maleate (Alagarsamy et al., 2009).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-based 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial and antiprotozoal activities. The results indicated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with one lead compound showing notable efficacy in a short-term in vivo model against T. cruzi, highlighting the therapeutic potential of these hybrids (Patel et al., 2017).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as CA-4 analogues, were tested for their tubulin polymerization and growth inhibitory activities. Some derivatives showed potent inhibition of tubulin assembly and anticancer activity across a panel of cancer cell lines, suggesting their potential as vascular disrupting agents (Driowya et al., 2016).

Anti-inflammatory and Analgesic Activities

New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were synthesized and evaluated for their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed moderate inhibitory effects in all assays, indicating their potential for therapeutic use in managing pain and inflammation (Faheem, 2018).

properties

CAS RN

894931-01-2

Product Name

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide

Molecular Formula

C27H21N5O7

Molecular Weight

527.493

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H21N5O7/c1-36-18-9-7-17(8-10-18)28-23(33)13-31-20-12-22-21(37-15-38-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-39-24)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,28,33)

InChI Key

FULLBXAKZGJCQJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.